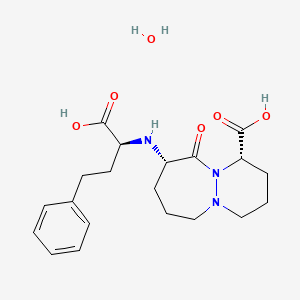
Cilazaprilat hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilazaprilat hydrate is a biologically active metabolite of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . This compound is the hydrated form of cilazaprilat, which means it contains water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilazaprilat hydrate is synthesized through the hydrolysis of cilazapril. The synthesis of cilazapril involves the reaction of a pyridazine derivative with an ethyl ester of a phenylpropionic acid derivative under specific conditions . The hydrolysis of cilazapril to cilazaprilat occurs in the liver, where the ester bond is cleaved to form the active metabolite .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of cilazapril followed by its hydrolysis to cilazaprilat. The process includes purification steps to obtain cilazaprilat in its hydrated form. The production process must ensure the stability and purity of the final product to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cilazaprilat undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction where cilazapril is hydrolyzed to cilazaprilat.
Deesterification: The cleavage of the ester bond in cilazapril to form cilazaprilat.
Common Reagents and Conditions
Hydrolysis: Typically occurs in an aqueous environment, often catalyzed by enzymes in the liver.
Deesterification: Can be facilitated by acidic or basic conditions, depending on the specific reaction setup.
Major Products Formed
The major product formed from the hydrolysis and deesterification of cilazapril is cilazaprilat .
Scientific Research Applications
Cilazaprilat hydrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their hydrolysis products.
Biology: Investigated for its role in inhibiting the angiotensin-converting enzyme and its effects on blood pressure regulation.
Medicine: Studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development and testing of pharmaceutical formulations containing ACE inhibitors.
Mechanism of Action
Cilazaprilat inhibits the production of angiotensin II by competing with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition decreases sodium and water reabsorption (via aldosterone) and reduces vasoconstriction. The combined effect is a decrease in vascular resistance and, consequently, blood pressure .
Comparison with Similar Compounds
Cilazaprilat is compared with other ACE inhibitors such as enalaprilat, lisinopril, and ramiprilat. While all these compounds inhibit the angiotensin-converting enzyme, cilazaprilat is unique in its specific binding affinity and pharmacokinetic properties . Similar compounds include:
- Enalaprilat
- Lisinopril
- Ramiprilat
Cilazaprilat’s uniqueness lies in its specific molecular structure, which was designed through computer modeling to enhance its antihypertensive properties and selectivity towards the target enzyme .
Properties
Molecular Formula |
C20H29N3O6 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1 |
InChI Key |
QFSSHXHLJILYAI-FRKSIBALSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















